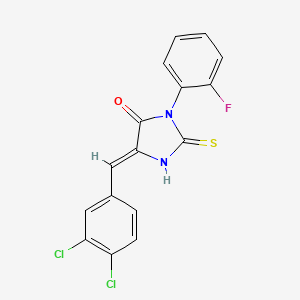

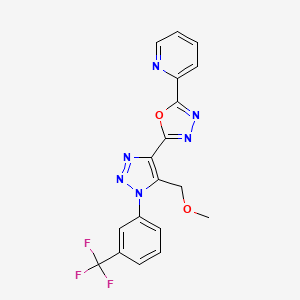

![molecular formula C17H16N2O3S2 B2653683 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2097884-52-9](/img/structure/B2653683.png)

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound, but it contains a sulfur atom instead of oxygen . Ethanediamide, also known as oxalamide, is an organic compound containing two amide groups .

科学的研究の応用

Chemoselective Protection and Metallation

Research demonstrates the chemoselective protection of heteroaromatic aldehydes, including furan and thiophene derivatives, as imidazolidine derivatives. These compounds can be transformed into N, N'-dimethylimidazolidines without acid catalysis, enabling further chemical transformations through metallation, particularly at alpha-positions of the heteroaromatic rings. This methodology facilitates the selective protection of aldehyde functionalities, showcasing the compound's utility in complex organic synthesis processes (Carpenter & Chadwick, 1985).

Photocatalysis and Polyheterocyclic Synthesis

A study highlighted the oxidant and transition-metal-free photoinduced oxidative annulation of furan and thiophene derivatives, leading to the formation of highly functionalized polyheterocyclic compounds. This process, utilizing photoinduction, avoids the need for metal catalysts and oxidants, underscoring the compound's role in environmentally friendly and sustainable synthetic methodologies (Zhang et al., 2017).

Novel Pyridine and Naphthyridine Derivatives Synthesis

Another research explored the synthesis of novel pyridine and naphthyridine derivatives from furan- and thiophen-2-yl compounds. This synthesis pathway underscores the compound's versatility in generating structurally diverse heterocyclic compounds, which are of significant interest in pharmaceutical chemistry and materials science (Abdelrazek et al., 2010).

Catalytic Applications

The catalytic activity of furan and thiophene derivatives was demonstrated through C-H bond activation and borylation catalyzed by iron complexes. This research highlights the potential of these compounds in facilitating bond activations and coupling reactions, essential processes in organic synthesis and pharmaceutical manufacturing (Hatanaka et al., 2010).

Dye-Sensitized Solar Cells Performance Enhancement

A study on phenothiazine-based dye-sensitized solar cells (DSSCs) indicated the impact of conjugated linkers, including furan and thiophene, on the devices' performance. The research found that using furan as a conjugated linker resulted in a significant enhancement of solar energy-to-electricity conversion efficiency, demonstrating the potential of these compounds in improving renewable energy technologies (Kim et al., 2011).

作用機序

Safety and Hazards

将来の方向性

The study of furan and thiophene derivatives is a vibrant field, with potential applications in medicinal chemistry, material science, and other areas . The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide” could be of interest in these areas, but specific future directions would depend on its properties and activity.

特性

IUPAC Name |

N'-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c20-16(18-9-13-3-2-7-24-13)17(21)19-10-14(12-5-8-23-11-12)15-4-1-6-22-15/h1-8,11,14H,9-10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRXGPQFQFDGCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde](/img/structure/B2653601.png)

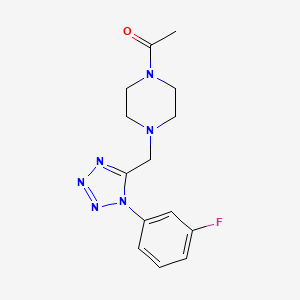

![2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2653604.png)

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653607.png)

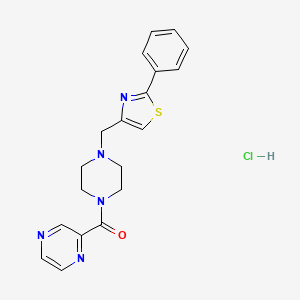

![N-([2,3'-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2653609.png)

![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B2653610.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)